An In-depth Technical Guide to Methyl 5-amino-4-bromo-2-fluorobenzoate
An In-depth Technical Guide to Methyl 5-amino-4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-4-bromo-2-fluorobenzoate, bearing the CAS Number 1342446-00-7, is a strategically-functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern, featuring an activating amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties, makes it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis strategy based on established organic chemistry principles, its potential applications in drug discovery, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
Methyl 5-amino-4-bromo-2-fluorobenzoate is a solid at ambient temperature. Its molecular structure is characterized by a benzene ring substituted with five different functional groups, leading to a specific isomeric arrangement that dictates its reactivity and potential applications.
Table 1: Physicochemical Properties of Methyl 5-amino-4-bromo-2-fluorobenzoate
| Property | Value | Source |
| CAS Number | 1342446-00-7 | [1][2] |
| Molecular Formula | C₈H₇BrFNO₂ | [2] |
| Molecular Weight | 248.05 g/mol | [2] |
| Physical Form | Solid | |
| InChI Key | MKKZUPHIDZNPEV-UHFFFAOYSA-N | |
| Storage Temperature | Ambient |
Synthesis and Reaction Mechanisms
A plausible synthetic approach would begin with a suitable aminobenzoic acid derivative, followed by selective bromination and fluorination, and concluding with esterification. The order of these steps is crucial to ensure the desired regioselectivity. Given the activating nature of the amino group, it often requires protection to prevent unwanted side reactions during subsequent electrophilic substitution reactions.[3]
Proposed Synthetic Workflow
A logical pathway for the synthesis of Methyl 5-amino-4-bromo-2-fluorobenzoate could involve the following key transformations:
Caption: Proposed synthetic workflow for Methyl 5-amino-4-bromo-2-fluorobenzoate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a conceptualized procedure based on standard organic synthesis techniques.[6][7]
Step 1: Bromination of a Suitable Precursor
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Reaction Setup: In a well-ventilated fume hood, dissolve the chosen starting material (e.g., Methyl 5-amino-2-fluorobenzoate) in a suitable solvent such as glacial acetic acid.[5]
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Reagent Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent over-bromination.[3]
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove residual acid, and dried.
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Purification: The crude product may be purified by recrystallization from a suitable solvent system to yield the brominated intermediate.
Step 2: Esterification
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Reaction Setup: Suspend the synthesized 5-amino-4-bromo-2-fluorobenzoic acid in methanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[7]
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Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting material is consumed, as monitored by TLC.
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Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the final product, Methyl 5-amino-4-bromo-2-fluorobenzoate. Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds, particularly those containing fluorine and bromine, are of paramount importance in modern drug discovery.[8] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8] The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.
While specific examples of drug candidates synthesized directly from Methyl 5-amino-4-bromo-2-fluorobenzoate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its utility as a building block can be inferred from the applications of structurally similar compounds. For instance, substituted aminobenzoic acids are precursors to a wide range of pharmaceuticals.
The strategic placement of the amino, bromo, and fluoro groups on the benzoate core of this molecule makes it a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the fluorine and bromine substituents.
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¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, with the chemical shifts influenced by the electronegativity of the attached functional groups.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and C-F and C-Br stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Safety and Handling
Methyl 5-amino-4-bromo-2-fluorobenzoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 5-amino-4-bromo-2-fluorobenzoate is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature provides a scaffold for the development of novel compounds with potential therapeutic applications. While detailed synthetic and application data for this specific isomer are not abundant in the public domain, its synthesis can be approached through established chemical transformations. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such strategically functionalized intermediates is likely to increase.
Sources
- 1. 1342446-00-7|Methyl 5-amino-4-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
